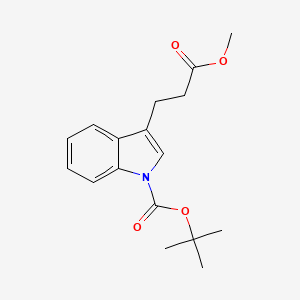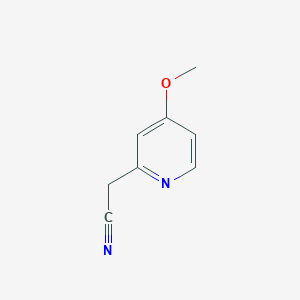
4-(2-Fluoroethoxy)benzaldehyd
Übersicht
Beschreibung
4-(2-Fluoroethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluoroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluoroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemie
“4-(2-Fluoroethoxy)benzaldehyd” ist eine chemische Verbindung mit der Formel C9H9FO2 . Sie wird in verschiedenen chemischen Reaktionen eingesetzt. So kann sie beispielsweise zur Synthese anderer komplexer Verbindungen verwendet werden . Die Verbindung kann aus 4-Hydroxybenzaldehyd und 2-Fluoroethyl-4-methylbenzolsulfonat synthetisiert werden .
Medizin
Im Bereich der Medizin könnte “this compound” möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden . So wurden beispielsweise Chalconderivate an Saccharose-beladenen diabetischen Albinomäusen getestet, wobei die Verbindung 4-C (2-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)phenol) eine vielversprechende Aktivität zeigte .
Pharmazeutika
“this compound” könnte möglicherweise in der pharmazeutischen Industrie eingesetzt werden . Es könnte als Zwischenprodukt bei der Synthese anderer pharmazeutischer Verbindungen verwendet werden .
Biologie
In der Biologie könnte “this compound” möglicherweise in verschiedenen biologischen Studien eingesetzt werden . Allerdings sind weitere Untersuchungen erforderlich, um seine potenziellen Anwendungen in diesem Bereich vollständig zu verstehen.
Materialwissenschaften
Obwohl es derzeit nur begrenzte Informationen über die Verwendung von “this compound” in der Materialwissenschaft gibt, ist es möglich, dass es bei der Synthese neuer Materialien eingesetzt werden könnte .
Umweltwissenschaften
Die potenziellen Anwendungen von “this compound” in der Umweltwissenschaft sind derzeit nicht gut dokumentiert . Weitere Forschung ist erforderlich, um seine möglichen Anwendungen in diesem Bereich zu untersuchen.
Eigenschaften
IUPAC Name |
4-(2-fluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJGNPMZUJFVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567668 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-92-2 | |
| Record name | 4-(2-Fluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)




![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)


![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)


![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)
